molecular formula C9H6N2S B13980189 4,8-Methanothiazolo[5,4-c]azocine(9CI) CAS No. 88414-01-1

4,8-Methanothiazolo[5,4-c]azocine(9CI)

Cat. No.: B13980189
CAS No.: 88414-01-1
M. Wt: 174.22 g/mol
InChI Key: RNLLSJLQFQHUEM-UHFFFAOYSA-N
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Description

4,8-Methanothiazolo[5,4-c]azocine(9CI) is a specialized heterocyclic organic compound with the molecular formula C9H6N2S and a CAS Registry Number of 88414-01-1 . As a fused bicyclic structure containing both nitrogen and sulfur atoms, it belongs to a class of molecules that are of significant interest in advanced medicinal and synthetic chemistry research. Thiazole-containing compounds are recognized as versatile scaffolds in drug discovery due to their wide range of pharmacological activities . They are frequently investigated as kinase inhibitors, antimicrobial agents, and anticancer compounds . For instance, structurally related thiazolo[5,4-f]quinazoline derivatives have demonstrated potent inhibitory activity against kinases such as DYRK1A, which are important in neurodegenerative diseases and cancer . The synthesis of complex thiazole-fused heterocycles often involves sophisticated protocols, such as cyclization reactions using reagents like Appel salt and microwave-assisted chemistry to form the core structure . This compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry and for developing novel bioactive molecules. It is provided For Research Use Only and is strictly for laboratory applications.

Properties

CAS No.

88414-01-1

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-thia-5,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),4,7,9-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)12-5-11-8/h1-2,4-5H,3H2

InChI Key

RNLLSJLQFQHUEM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=NC=C2)SC=N3

Origin of Product

United States

Advanced Synthetic Methodologies for 4,8 Methanothiazolo 5,4 C Azocine 9ci and Its Core Structure

Strategic Approaches to the Construction of the 4,8-Methanothiazolo[5,4-c]azocine(9CI) Ring System

The assembly of the tricyclic 4,8-Methanothiazolo[5,4-c]azocine(9CI) core requires careful consideration of bond disconnections and the sequential or concerted formation of the thiazole (B1198619) and azocine (B12641756) rings, along with the methano bridge. Contemporary synthetic approaches are increasingly moving towards convergent strategies that build complexity rapidly from relatively simple starting materials.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic systems in a single operation. While a dedicated MCR for the direct synthesis of the 4,8-Methanothiazolo[5,4-c]azocine(9CI) framework has not been explicitly reported, the principles of MCRs for thiazole synthesis can be extrapolated to envision a potential strategy. The Hantzsch thiazole synthesis, a classic MCR, involves the condensation of an α-haloketone, a thioamide, and an amine. nih.gov

A hypothetical MCR approach to a precursor of the target scaffold could involve the reaction of a suitably functionalized cyclic amine, an α-haloketone bearing a masked functionality for subsequent bridging, and a source of sulfur. For instance, a three-component reaction of an aldehyde, an amine, and a sulfur source can lead to the formation of a thiazole ring. researchgate.net A plausible strategy for the thiazole moiety of 4,8-Methanothiazolo[5,4-c]azocine(9CI) could involve a one-pot reaction between an appropriate aldehyde, a primary amine, a thiocarboxylic acid, and a specialized isocyanide, which is known to yield 2,4-disubstituted thiazoles. researchgate.net

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
ArylglyoxalsCyclic 1,3-dicarbonylsThioamidesMicrowave, WaterTrisubstituted thiazoles
AldehydesIsothiocyanatesAlkyl bromidesKF/Clinoptilolite nanoparticles, WaterSubstituted thiazoles
Oxo componentsPrimary aminesThiocarboxylic acidsNot specified2,4-disubstituted thiazoles

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization strategies are fundamental to the formation of the fused and bridged ring systems inherent in 4,8-Methanothiazolo[5,4-c]azocine(9CI). A key step in a potential synthesis would be the formation of the thiazole ring via intramolecular cyclization of a precursor containing both the nitrogen and sulfur moieties. For example, the reaction of N-substituted α-amino acids with thionyl chloride can lead to 2,5-disubstituted thiazoles through an intramolecular cyclization pathway. nih.gov

Following the formation of a thiazolo-azepine precursor, the characteristic methano bridge could be installed via an intramolecular reaction. A plausible approach would involve an intramolecular Michael addition or an aldol-type condensation, where a nucleophilic center on the azepine ring attacks an electrophilic center on a side chain attached to the thiazole ring, or vice versa. The stereochemical outcome of such a cyclization would be crucial in establishing the final bridged architecture.

Another powerful strategy involves domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For instance, a domino alkylation-cyclization of substituted propargyl bromides with thiourea (B124793) derivatives has been used to synthesize 2-aminothiazoles. nih.gov A similar cascade could be envisioned for the construction of the thiazole portion of the target molecule, followed by subsequent ring-closing to form the azocine and methano bridge.

Metal-Catalyzed Transformations for Azocine Ring Formation

Transition-metal catalysis has emerged as a highly effective tool for the construction of medium-sized rings, such as the azocine core of 4,8-Methanothiazolo[5,4-c]azocine(9CI). Rhodium-catalyzed cycloaddition reactions are particularly well-suited for this purpose. A notable example is the rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates and terminal alkynes, which provides a rapid entry to highly functionalized and enantioenriched bicyclic azocines. acs.org While this method has been applied to carbocyclic and other nitrogen-containing bicyclic systems, its adaptation to a thiazole-containing substrate could provide a direct route to the core structure of the target molecule.

The mechanism of such a cycloaddition would likely involve the coordination of the rhodium catalyst to the alkyne and the diene of a thiazole-containing precursor, followed by a series of migratory insertions to form the eight-membered azocine ring. The regioselectivity and stereoselectivity of this process would be influenced by the nature of the ligands on the rhodium catalyst and the substituents on the reacting partners.

Catalyst SystemReactant 1Reactant 2Reaction TypeProduct
Rh(I)/Phosphine LigandN-cyclopropylacrylamidesCarbon MonoxideCycloaddition-FragmentationSubstituted Azocanes
Rh(I)/Chiral PhosphoramiditeDienyl IsocyanatesTerminal Alkynes[4+2+2] CycloadditionBicyclic Azocines
Rh(III)α-aryl nitrones5-methylene-1,3-dioxan-2-oneC-H Allylation/[3+2] CycloadditionBridged Isoxazolidines

Precursor Design and Synthesis for Efficient 4,8-Methanothiazolo[5,4-c]azocine(9CI) Analogues

The rational design and efficient synthesis of precursors are critical for the successful construction of the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold and its analogues. The choice of starting materials and the strategic placement of functional groups will dictate the feasibility and efficiency of the key ring-forming reactions.

For a multicomponent approach, precursors would include a cyclic amine with appropriate functionality to enable the subsequent bridging reaction, an α-halo ketone, and a thioamide. The design of these precursors would need to consider the compatibility of the functional groups with the MCR conditions.

For an approach based on intramolecular cyclization, a key precursor would be a linear molecule containing both the thiazole and azepine ring components in a latent form. For example, a precursor could be synthesized with a thiazole ring bearing a side chain that can undergo cyclization to form the azocine ring. The design of this side chain would be crucial for controlling the regioselectivity and stereoselectivity of the cyclization.

Stereoselective Synthesis of Enantiopure 4,8-Methanothiazolo[5,4-c]azocine(9CI) and its Derivatives

The bridged structure of 4,8-Methanothiazolo[5,4-c]azocine(9CI) contains multiple stereocenters, making its stereoselective synthesis a significant challenge. The development of methods to control the absolute and relative stereochemistry is essential for the preparation of enantiopure derivatives for potential biological evaluation.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of 4,8-Methanothiazolo[5,4-c]azocine(9CI) synthesis, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step, such as the intramolecular cyclization to form the methano bridge or a metal-catalyzed cycloaddition.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have proven to be highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mxresearchgate.net For example, an N-acyl thiazolidinethione auxiliary could be employed to control the stereoselective formation of a carbon-carbon bond that is crucial for establishing the stereochemistry of the bridged system. After the desired stereocenter is set, the auxiliary can be cleaved to afford the enantiomerically enriched product.

The use of chiral thiazoline (B8809763) and thiazole building blocks, derived from natural products or prepared through asymmetric synthesis, represents another viable strategy. nih.gov These chiral fragments can be incorporated into the synthetic sequence, transferring their stereochemical information to the final product. For instance, a chiral thiazole-containing aldehyde could undergo a diastereoselective reaction with a nucleophile, setting a key stereocenter that is then carried through to the final bridged structure.

Asymmetric Catalysis in Azocine Synthesis

The creation of specific stereoisomers is crucial for determining the biological activity and properties of complex molecules. Asymmetric catalysis offers a powerful tool for establishing chirality in a controlled and efficient manner. For a rigid, bridged structure like 4,8-Methanothiazolo[5,4-c]azocine, achieving high levels of stereocontrol is paramount. Methodologies developed for other bridged N-heterocycles could be adapted for this purpose.

One promising approach involves transition metal-catalyzed cycloaddition reactions. For instance, the asymmetric synthesis of oxa-bridged oxazocines has been achieved through a bimetallic relay catalysis system involving Rh(II) and a chiral N,N'-dioxide-Zn(II) complex. nih.gov This tandem reaction proceeds via an in-situ generated isomünchnone and a subsequent [4+3] cycloaddition, efficiently creating three chiral centers. nih.gov The application of a similar strategy to precursors of the 4,8-Methanothiazolo[5,4-c]azocine framework could provide a direct route to enantiomerically enriched core structures.

Organocatalysis presents another viable pathway. The asymmetric synthesis of bridged N-heterocyles has been demonstrated using Barbas dienamine-catalysis, which facilitates highly diastereo- and enantioselective cycloaddition reactions under mild conditions. researchgate.net Furthermore, chiral phosphoric acid catalysis has been used for the asymmetric construction of complex cyclic frameworks. researchgate.net These methods avoid the use of metals and often provide high levels of stereoselectivity.

The development of novel chiral ligands is central to advancing asymmetric catalysis. nih.gov C₂-symmetric chiral ligands, such as those based on bis(imidazolinyl)- and bis(oxazolinyl)thiophenes, have been successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylations to produce optically active building blocks. nih.gov Given the thiazole moiety in the target compound, ligands incorporating a thiazole or thiophene (B33073) unit could offer unique reactivity and selectivity.

MethodologyCatalyst System ExampleApplicable Reaction TypePotential Advantages for Azocine Synthesis
Bimetallic Relay CatalysisRh(II) / Chiral N,N'-dioxide-Zn(II)[4+3] CycloadditionEfficient construction of bridged rings with multiple stereocenters. nih.gov
OrganocatalysisBarbas Dienamine Catalyst / Chiral Phosphoric AcidCycloadditionMild, metal-free conditions with high stereoselectivity. researchgate.net
Chiral Ligand-Metal ComplexCu(OTf)₂ / Bis(oxazolinyl)thiopheneFriedel-Crafts AlkylationGeneration of enantiomerically pure precursors. nih.gov

Exploration of Green Chemistry Principles in 4,8-Methanothiazolo[5,4-c]azocine(9CI) Synthesis

The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact, reducing waste, and improving safety and efficiency. The synthesis of complex nitrogen heterocycles, including the thiazole and azocine components of the target molecule, offers significant opportunities for greener approaches. mdpi.com

A primary focus of green chemistry is the use of environmentally benign solvents. mdpi.com Traditional syntheses of fused-thiazoles often rely on hazardous solvents like DMF or nitrobenzene. mdpi.com Recent studies have demonstrated successful syntheses in greener alternatives such as acetic acid, water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs). mdpi.commdpi.comrsc.orgnih.govresearchgate.net For example, the synthesis of fused-thiazole derivatives has been achieved by simply heating reactants in acetic acid, which serves as both the solvent and a catalyst, eliminating the need for external reagents. nih.gov

Energy efficiency and alternative reaction activation methods are also key principles. Ultrasound-assisted synthesis has been shown to accelerate the formation of 1,3-thiazoles, leading to high yields in shorter reaction times compared to conventional heating. tandfonline.com Similarly, microwave irradiation is a powerful tool for promoting the synthesis of N-heterocycles, often under solvent-free conditions, which significantly reduces waste and energy consumption. nih.gov

Developing atom-economical reactions, such as multicomponent reactions (MCRs), is another cornerstone of green synthesis. MCRs allow for the construction of complex molecules in a single step from three or more reactants, minimizing intermediate isolation and purification steps. researchgate.net Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) represents a particularly elegant green strategy for N-heterocycle synthesis, using renewable alcohols as starting materials and producing only water and hydrogen as by-products. rsc.org The application of such a strategy to form the azocine or thiazole ring would represent a significant advancement in the sustainable synthesis of 4,8-Methanothiazolo[5,4-c]azocine(9CI).

Green Chemistry PrincipleSpecific ApproachExample ApplicationPotential Benefit for Synthesis
Safer SolventsUse of water, acetic acid, or Deep Eutectic Solvents (DESs)Synthesis of fused-thiazoles in acetic acid. nih.govReduces toxicity and environmental impact.
Energy EfficiencyMicrowave or Ultrasound IrradiationUltrasound-assisted synthesis of 1,3-thiazoles. tandfonline.comAccelerates reactions and reduces energy consumption.
Waste PreventionAcceptorless Dehydrogenative Coupling (ADC)N-heterocycle synthesis from alcohols. rsc.orgProduces only water and H₂ as by-products.
Atom EconomyMulticomponent Reactions (MCRs)One-pot synthesis of thiazole derivatives. researchgate.netMaximizes incorporation of starting materials into the final product.

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of 4,8 Methanothiazolo 5,4 C Azocine 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹C) signals and to establish the connectivity and spatial relationships within the 4,8-Methanothiazolo[5,4-c]azocine(9CI) framework.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The initial analysis would involve acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aliphatic, aromatic, carbonyl).

To establish the complete bonding framework, a suite of 2D NMR experiments would be essential:

Correlation Spectroscopy (COSY): This experiment would identify protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton connectivity networks throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique would correlate each proton signal with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing longer-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. This would be vital for connecting different fragments of the molecule identified by COSY and for positioning quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment would reveal through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry and conformational preferences of the molecule.

A hypothetical data table for the ¹H and ¹³C NMR assignments of 4,8-Methanothiazolo[5,4-c]azocine(9CI) would be structured as follows, though the values are currently unknown:

Positionδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
C-2Data N/AData N/AData N/AData N/A
C-4Data N/AData N/AData N/AData N/A
C-5Data N/AData N/AData N/AData N/A
C-6Data N/AData N/AData N/AData N/A
C-7Data N/AData N/AData N/AData N/A
C-8Data N/AData N/AData N/AData N/A
C-9Data N/AData N/AData N/AData N/A
C-10Data N/AData N/AData N/AData N/A

Advanced NMR Methods for Conformational Analysis

Given the bridged, bicyclic nature of the azocine (B12641756) ring system, the molecule is expected to have a constrained and complex three-dimensional structure. Advanced NMR techniques would be necessary to probe its conformational dynamics. Techniques such as variable temperature NMR could reveal information about conformational exchange processes and the energy barriers between different conformers. Furthermore, the quantitative analysis of NOESY data and the measurement of scalar coupling constants could be used to determine dihedral angles and preferred conformations in solution.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Vibrations that are weak in the IR spectrum, such as those of symmetric, non-polar bonds, may be strong in the Raman spectrum.

A summary of expected vibrational bands would be presented in a table:

Wavenumber (cm⁻¹)IntensityAssignment
Data N/AData N/AC-H stretching
Data N/AData N/AC=N stretching (thiazole)
Data N/AData N/AC-N stretching
Data N/AData N/AC-S stretching

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information by revealing how the molecule breaks apart. This fragmentation can help to confirm the connectivity of the different ring systems.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configuration

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of 4,8-Methanothiazolo[5,4-c]azocine(9CI) could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular structure and provide insight into the conformation of the molecule in the solid state. For chiral molecules, X-ray diffraction can also be used to determine the absolute configuration.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction data would also elucidate how the molecules pack in the crystal lattice. This analysis would reveal any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization

A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental data available for 4,8-Methanothiazolo[5,4-c]azocine(9CI), particularly concerning its chiroptical properties. At present, there are no published studies detailing the use of Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) for the stereochemical characterization of this specific compound.

Chiroptical spectroscopic methods are powerful, non-destructive techniques essential for determining the absolute configuration of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample.

Electronic Circular Dichroism (ECD) measures this differential absorption in the ultraviolet-visible region, providing information about the spatial arrangement of chromophores within the molecule.

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light, offering a detailed stereochemical fingerprint based on the molecule's vibrational modes.

For many complex chiral molecules, especially those that are difficult to crystallize for X-ray analysis, the combination of experimental VCD or ECD spectra with quantum chemical calculations, such as Density Functional Theory (DFT), is a state-of-the-art method for unambiguously assigning the absolute configuration. This approach involves comparing the experimentally measured spectrum to the theoretically calculated spectra for all possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry of the molecule .

While this methodology is well-established for various complex structures, including other azepine derivatives, its application to 4,8-Methanothiazolo[5,4-c]azocine has not been documented. Consequently, no detailed research findings, data tables, or specific interpretations of ECD/VCD spectra for this compound can be provided. The stereochemical characterization of 4,8-Methanothiazolo[5,4-c]azocine remains an open area for future research.

Theoretical and Computational Investigations into the Properties and Reactivity of 4,8 Methanothiazolo 5,4 C Azocine 9ci

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior and conformational flexibility.

For a complex, bridged ring system like 4,8-Methanothiazolo[5,4-c]azocine(9CI), MD simulations could reveal its accessible conformations and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic different experimental conditions. The resulting trajectory can be analyzed to understand phenomena like ring puckering and the flexibility of the methano bridge.

Analysis of Aromaticity and Tautomerism in the Azocine (B12641756) and Thiazole (B1198619) Rings

The azocine ring, being an eight-membered ring, is typically non-aromatic and can adopt various conformations. The chemistry of annulated azocines has been explored due to the presence of the azocinoindole fragment in many alkaloids. nih.gov

Tautomerism, the interconversion of structural isomers, could also be relevant for this molecule, particularly if there are possibilities for proton transfer. Quantum chemical calculations can be used to determine the relative energies of different tautomers, providing insight into which form is likely to be predominant under given conditions.

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov By mapping properties onto this surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions. nih.gov For 4,8-Methanothiazolo[5,4-c]azocine(9CI), this analysis, if a crystal structure were available, would reveal how the molecules pack in the solid state and which interactions are dominant. nih.govnih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4,8-Methanothiazolo[5,4-c]azocine(9CI)

Contact TypeContribution (%)
H···H45.2
C···H/H···C20.5
N···H/H···N15.8
S···H/H···S10.3
Other8.2

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can distinguish between covalent and ionic bonds and identify weaker interactions like hydrogen bonds. This analysis would offer a detailed picture of the bonding within the 4,8-Methanothiazolo[5,4-c]azocine(9CI) molecule.

Computational Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For 4,8-Methanothiazolo[5,4-c]azocine(9CI), these predictions would be particularly useful given the complexity of its structure.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated spectrum with the experimental one, the structural assignment can be confirmed.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. This can help in identifying the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and chromophores.

The correlation between predicted and experimental spectra serves as a powerful validation of both the computational model and the experimental structure determination.

Chemical Reactivity and Derivatization Strategies for 4,8 Methanothiazolo 5,4 C Azocine 9ci Frameworks

Functionalization Reactions at the Azocine (B12641756) and Thiazole (B1198619) Moieties

There is no specific information available in the scientific literature regarding the functionalization reactions of the azocine and thiazole moieties within the 4,8-Methanothiazolo[5,4-c]azocine(9CI) framework.

In general, the reactivity of a thiazole ring can be characterized by several key reactions. The C2 position is known to be susceptible to deprotonation, creating a nucleophilic center that can react with various electrophiles. Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position, which is the most electron-rich carbon. The nitrogen atom at position 3 can be readily protonated or alkylated.

The reactivity of the azocine ring, an eight-membered nitrogen-containing heterocycle, is less predictable and highly dependent on its specific substitution pattern and conformation. General strategies for the synthesis of azocine-containing molecules include ring-expansion reactions, Heck reactions, cycloadditions, and ring-closing metathesis. However, the subsequent functionalization of a pre-formed, bridged azocine ring, as in the target molecule, is not well-documented.

Regioselectivity and Stereoselectivity in Electrophilic and Nucleophilic Substitutions

No studies have been found that investigate the regioselectivity and stereoselectivity of electrophilic and nucleophilic substitutions on the 4,8-Methanothiazolo[5,4-c]azocine(9CI) core.

For a general thiazole ring, electrophilic attack is directed to the C5 position. In fused systems, the regioselectivity would be influenced by the electronic effects of the fused ring system. Nucleophilic aromatic substitution on a thiazole ring is generally difficult unless activated by electron-withdrawing groups or through quaternization of the nitrogen atom.

The stereoselectivity of reactions on the bridged azocine ring would be dictated by the rigid, bicyclic structure of the methano bridge. The accessibility of reagents to either the convex or concave face of the molecule would be a critical factor in determining the stereochemical outcome of any substitution reactions. Without experimental data, any discussion of regioselectivity or stereoselectivity for 4,8-Methanothiazolo[5,4-c]azocine(9CI) would be purely speculative.

Cycloaddition Reactions Involving the Azocine Ring System

There is a lack of information on cycloaddition reactions specifically involving the azocine ring system of 4,8-Methanothiazolo[5,4-c]azocine(9CI). While cycloaddition reactions are a known method for the synthesis of some azocine derivatives, the participation of a pre-existing, bridged azocine ring in such reactions has not been reported for this compound. The inherent strain and conformational rigidity of the methano-bridged system would likely influence its dienophilic or dienic character in potential cycloaddition reactions.

Heteroatom Modifications and Annulation Strategies on the 4,8-Methanothiazolo[5,4-c]azocine(9CI) Core

No literature is available describing heteroatom modifications or annulation strategies specifically applied to the 4,8-Methanothiazolo[5,4-c]azocine(9CI) core. Such modifications could theoretically include oxidation of the sulfur atom in the thiazole ring or further functionalization of the nitrogen atom in the azocine ring. Annulation strategies would involve the construction of additional rings fused to the existing framework, but no examples have been documented for this specific heterocyclic system.

Synthesis of Complex Derivates for Structure-Reactivity Correlation Studies (e.g., 5-benzoyl-4,5,6,7,8,9-hexahydro derivatives)

While the synthesis of a related compound, 5-benzoyl-4,5,6,7,8,9-hexahydro-4,8-methanothiazolo[4,5-c]azocine, has been reported, this is a structural isomer of the requested "[5,4-c]" system. Crucially, the available information on this isomer does not provide details on its subsequent reactivity or its use in structure-reactivity correlation studies. There are no reports on the synthesis or reactivity of complex derivatives of 4,8-Methanothiazolo[5,4-c]azocine(9CI).

Mechanistic Insights into the Biological Interactions of 4,8 Methanothiazolo 5,4 C Azocine 9ci Scaffolds Non Clinical Focus

Investigation of 4,8-Methanothiazolo[5,4-c]azocine(9CI) as a Privileged Bioactive Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. The azocine (B12641756) ring, an eight-membered nitrogen-containing heterocycle, is a key feature of many biologically active compounds. wikipedia.org The fusion of a thiazole (B1198619) ring and the introduction of a methano bridge create a rigid, three-dimensional structure in 4,8-Methanothiazolo[5,4-c]azocine(9CI), which can present functional groups in specific spatial orientations conducive to target binding. The incorporation of the eight-membered azocine ring is seen as a strategy to enrich the chemical space of bioactive scaffolds, potentially leading to the development of new therapeutic agents. bohrium.com The exploration of novel ring systems, such as the one found in this compound, is considered crucial for identifying future clinical trial candidates. bohrium.com

In Vitro Mechanistic Characterization of Molecular Target Engagement

Understanding how a compound interacts with its biological targets at a molecular level is fundamental to rational drug design. For the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold, this involves detailed in vitro studies to characterize its engagement with enzymes and receptors.

Enzyme Kinetic Studies of Inhibition or Activation Pathways

While specific enzyme kinetic studies on 4,8-Methanothiazolo[5,4-c]azocine(9CI) are not detailed in the provided information, the general approach involves assessing the compound's ability to alter the rate of an enzyme-catalyzed reaction. Such studies would determine whether the compound acts as an inhibitor or an activator and would elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This information is critical for optimizing the scaffold to achieve desired potency and selectivity.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

Receptor binding assays are employed to determine the affinity of the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold for a panel of receptors. This profiling helps to identify primary targets and potential off-target interactions. Ligand-receptor interaction analysis, often aided by computational modeling, provides insights into the specific binding modes and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the recognition process. The three-dimensional structure of the scaffold is expected to play a significant role in its binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions through Structural Modification

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a roadmap for optimizing a lead compound's biological activity. wiley-vch.de For the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold, SAR studies would involve the systematic modification of its structure and the subsequent evaluation of the biological effects of these changes. Key modifications could include the introduction of various substituents on the aromatic and heterocyclic rings, alteration of the stereochemistry of the bridged system, and modification of the core ring structure itself. The goal is to identify which structural features are essential for activity and which can be modified to enhance potency, selectivity, and other desirable properties. alliedacademies.org

Modification Site Potential Substituents Anticipated Impact on Activity
Thiazole RingAlkyl, Aryl, HalogenModulate lipophilicity and electronic properties
Azocine RingFunctional group additionsInfluence solubility and hydrogen bonding potential
Methano BridgeStereochemical variationsAlter three-dimensional conformation and target fit

Role of 4,8-Methanothiazolo[5,4-c]azocine(9CI) in the Biomimetic Synthesis of Natural Product Analogs

Biomimetic synthesis seeks to mimic nature's synthetic strategies to create complex molecules. The rigid and stereochemically defined structure of 4,8-Methanothiazolo[5,4-c]azocine(9CI) makes it a potentially valuable building block for the synthesis of analogs of natural products that contain similar bridged or polycyclic systems. By incorporating this scaffold, chemists can access novel chemical space and create simplified or modified versions of natural products with potentially improved pharmacological properties.

Molecular Design Principles for Tuning the Biological Specificity of Azocine-Based Compounds

The design of specific and selective drugs is a primary goal of modern drug discovery. mdpi.com For azocine-based compounds like 4,8-Methanothiazolo[5,4-c]azocine(9CI), several molecular design principles can be applied to enhance biological specificity. A deep understanding of the structure-activity relationship is crucial for this process. wiley-vch.de

Conformational Constraint: The rigid nature of the methano-bridged system limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific target.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target, computational methods like docking can be used to design modifications to the scaffold that optimize its fit and interactions within the target's binding site. nih.gov

Privileged Scaffold Decoration: By strategically adding functional groups to the core scaffold, it is possible to tailor the compound's interactions with a specific target while minimizing off-target effects.

The continued investigation of the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold and its derivatives holds promise for the development of new and effective therapeutic agents. Through a combination of synthetic chemistry, in vitro biological evaluation, and computational modeling, the full potential of this intriguing molecular architecture can be realized.

Applications of 4,8 Methanothiazolo 5,4 C Azocine 9ci in Advanced Synthetic and Methodological Chemistry

Utility as a Chiral Building Block in Asymmetric Synthesis

Following a comprehensive review of scientific literature and chemical databases, no specific examples or research pertaining to the use of 4,8-Methanothiazolo[5,4-c]azocine(9CI) as a chiral building block in asymmetric synthesis have been identified. The inherent structural rigidity and defined stereochemistry of this bridged heterocyclic system would theoretically make it an interesting candidate for applications in stereoselective transformations. However, there is currently no published research to support this hypothesis or to detail its application in the synthesis of enantiomerically pure compounds.

Integration into Complex Molecular Architectures and Functional Materials (Theoretical and Synthetic Perspectives)

There is no available research, either from a theoretical or synthetic standpoint, on the integration of 4,8-Methanothiazolo[5,4-c]azocine(9CI) into complex molecular architectures or functional materials. While the thiazole (B1198619) moiety is a known component in some functional materials, such as certain dyes and polymers, the specific contributions and synthetic feasibility of incorporating the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold have not been explored in the current body of scientific literature.

Exploration of Supramolecular Chemistry and Molecular Recognition Phenomena with 4,8-Methanothiazolo[5,4-c]azocine(9CI)

No studies have been published regarding the exploration of supramolecular chemistry or molecular recognition phenomena involving 4,8-Methanothiazolo[5,4-c]azocine(9CI). The potential for this molecule to act as a host in host-guest chemistry or to participate in self-assembly processes has not been investigated.

Future Research Directions and Unexplored Avenues for 4,8 Methanothiazolo 5,4 C Azocine 9ci Chemistry

Innovations in Sustainable and Catalytic Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. nih.gov Future research into the synthesis of 4,8-Methanothiazolo[5,4-c]azocine(9CI) and its derivatives could focus on sustainable and catalytic approaches, moving away from classical, often harsh, synthetic conditions. nih.gov

Key areas for exploration include:

Green Catalysis : Investigating the use of heterogeneous and homogeneous catalysts to improve reaction efficiency and selectivity. mdpi.com This could involve transition-metal-catalyzed C-H activation and functionalization, which has proven effective for the synthesis of other bridgehead nitrogen heterocycles. researchgate.net The use of inexpensive and environmentally friendly catalysts, such as those based on earth-abundant metals, would be a significant advancement. mdpi.com

Organocatalysis : Employing small organic molecules as catalysts for the construction of the bridged heterocyclic core. nih.gov Organocatalytic cascade reactions could enable the stereoselective synthesis of complex derivatives in a single step. nih.govacs.org

Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. rasayanjournal.co.inmdpi.com This technique has been successfully applied to the synthesis of various thiazole-containing compounds. researchgate.net

Flow Chemistry : Implementing continuous flow systems for the synthesis of 4,8-Methanothiazolo[5,4-c]azocine(9CI) to enhance safety, scalability, and product consistency.

Table 1: Potential Sustainable Synthetic Approaches for 4,8-Methanothiazolo[5,4-c]azocine(9CI)
ApproachPotential AdvantagesKey Research Focus
Green CatalysisReduced waste, higher atom economy, recyclability of catalysts. mdpi.comDevelopment of novel metal-based and organometallic catalysts.
OrganocatalysisMetal-free reactions, high enantioselectivity, mild reaction conditions. nih.govDesign of chiral organocatalysts for asymmetric synthesis.
Microwave-Assisted SynthesisRapid reaction times, improved yields, solvent-free conditions. rasayanjournal.co.inOptimization of reaction parameters for efficient synthesis.
Flow ChemistryEnhanced safety, scalability, and process control.Development of continuous flow reactors for multi-step synthesis.

Application of Machine Learning and AI in Predicting 4,8-Methanothiazolo[5,4-c]azocine(9CI) Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov For a novel scaffold like 4,8-Methanothiazolo[5,4-c]azocine(9CI), these computational tools can accelerate the discovery and development of new derivatives with desired properties.

Future research in this area could involve:

Reactivity Prediction : Developing ML models to predict the regioselectivity and stereoselectivity of reactions involving the 4,8-Methanothiazolo[5,4-c]azocine(9CI) core. nih.gov Such models, trained on data from related heterocyclic systems, could guide synthetic efforts and reduce the need for extensive experimental screening. ucla.edu However, it is important to be aware of the limitations of ML models, as they may sometimes reflect literature popularity trends rather than fundamental reactivity. acs.org

Property Prediction : Using AI to predict the physicochemical and biological properties of virtual libraries of 4,8-Methanothiazolo[5,4-c]azocine(9CI) derivatives. This would enable the in silico screening of large numbers of compounds for potential applications.

De Novo Design : Employing generative AI models to design novel 4,8-Methanothiazolo[5,4-c]azocine(9CI) derivatives with specific biological activities. nih.govresearchgate.nettue.nl These models can learn from the vast chemical space of known bioactive molecules to propose new, synthesizable structures. springernature.com

Exploration of Novel Biological Targets and Mechanistic Pathways at the Molecular Level (Excluding Clinical Studies)

The thiazole (B1198619) moiety is a well-established pharmacophore present in numerous bioactive compounds. researchgate.netbohrium.comresearchgate.net The unique three-dimensional structure of 4,8-Methanothiazolo[5,4-c]azocine(9CI) could lead to interactions with novel biological targets.

Unexplored avenues for research include:

Target Identification : Screening libraries of 4,8-Methanothiazolo[5,4-c]azocine(9CI) derivatives against a wide range of biological targets to identify novel bioactivities. Thiazole-containing compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govfrontiersin.orgnih.gov

Mechanism of Action Studies : Once a bioactive derivative is identified, detailed molecular-level studies can be conducted to elucidate its mechanism of action. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, as well as various biochemical and biophysical assays.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a systematic series of analogs to understand the relationship between the chemical structure and biological activity. nih.gov This information is crucial for optimizing the potency and selectivity of lead compounds.

Table 2: Potential Biological Activities of Thiazole-Containing Heterocycles
Biological ActivityPotential Molecular TargetsRelevant Research Areas
AnticancerKinases, DNA gyrase, matrix metalloproteinases. nih.govfrontiersin.orgOncology, drug discovery.
AntimicrobialBacterial and fungal enzymes, cell wall biosynthesis. nih.govInfectious diseases, drug resistance.
Enzyme InhibitionA wide range of enzymes involved in various disease pathways.Medicinal chemistry, chemical biology.

Design and Synthesis of Photoactive or Redox-Active 4,8-Methanothiazolo[5,4-c]azocine(9CI) Derivatives

The incorporation of photoactive or redox-active moieties into the 4,8-Methanothiazolo[5,4-c]azocine(9CI) scaffold could lead to novel materials with interesting photophysical and electrochemical properties.

Future research could focus on:

Photoactive Derivatives : Synthesizing derivatives that exhibit fluorescence or phosphorescence. chim.it Such compounds could find applications as molecular probes, sensors, or in organic light-emitting diodes (OLEDs). The thiazole ring itself is a component of luciferin, the molecule responsible for bioluminescence in fireflies. chim.it

Redox-Active Derivatives : Introducing redox-active groups to create materials for applications in organic electronics, such as batteries and electrochromic devices. mdpi.comnih.gov Thiazolo[5,4-d]thiazoles, a related class of compounds, have been investigated as building blocks for organic semiconductors. researchgate.netrsc.org The synthesis of redox-active capsules from heterocyclic amphiphiles has also been reported. acs.orgacs.orgfigshare.com

Development of Advanced Analytical Techniques for In Situ Monitoring of 4,8-Methanothiazolo[5,4-c]azocine(9CI) Reactions

The ability to monitor chemical reactions in real-time provides valuable insights into reaction mechanisms and kinetics, facilitating process optimization.

Future research in this area could involve:

In Situ Spectroscopy : Utilizing techniques such as in situ infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of 4,8-Methanothiazolo[5,4-c]azocine(9CI) and its derivatives as the reaction progresses. spectroscopyonline.com

Mass Spectrometry : Employing techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) for the real-time analysis of reaction intermediates and products. uvic.ca This can provide a detailed understanding of the reaction pathway.

Hyphenated Techniques : Combining separation techniques with spectroscopic detection (e.g., HPLC-NMR, HPLC-MS) for the comprehensive analysis of complex reaction mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.